![molecular formula C20H22N6O2 B2794776 N~4~-(4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide CAS No. 1251678-73-5](/img/structure/B2794776.png)
N~4~-(4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-(4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is being investigated for its use in various diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) demonstrates the chemical versatility of similar compounds in synthesizing a range of heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone. These derivatives exhibit notable COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals their strong DNA affinities and significant in vitro and in vivo activity against protozoal infections. These findings by Ismail et al. (2004) underscore the compound's utility in developing antiprotozoal agents, showcasing its application in combating diseases caused by protozoan pathogens (Ismail et al., 2004).
Serotonin Receptor Antagonism
The creation of conformationally restricted fused imidazole derivatives as serotonin (5-HT3) receptor antagonists for potential treatment of irritable bowel syndrome and chemotherapy-associated nausea and vomiting is explored by Ohta et al. (1996). This research demonstrates the compound's role in neurological and gastrointestinal therapeutic areas, with certain derivatives showing superior potency to existing treatments (Ohta et al., 1996).
Cytotoxicity Studies
The cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells is investigated by Hassan et al. (2014), highlighting the compound's potential in cancer research. These derivatives' structure-activity relationships provide insights into designing more effective anticancer drugs (Hassan, Hafez, & Osman, 2014).
Anti-Hyperglycemic Activity
Moustafa et al. (2021) examine novel carboximidamides derived from cyanamides for their anti-hyperglycemic effects. This study underscores the compound's relevance in diabetes research, offering a foundation for developing new therapeutic agents to manage blood glucose levels (Moustafa et al., 2021).
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-2-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZUQXGARSJAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.